molecular formula C5H11NO3 B3049805 2-(Dimethylamino)ethyl hydrogen carbonate CAS No. 220858-97-9

2-(Dimethylamino)ethyl hydrogen carbonate

Cat. No.: B3049805
CAS No.: 220858-97-9
M. Wt: 133.15 g/mol
InChI Key: MMHCPNMDOCPQCO-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl hydrogen carbonate is an organic compound with the molecular formula C5H11NO3. It is a derivative of dimethylaminoethanol and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethyl hydrogen carbonate can be synthesized through the reaction of dimethylaminoethanol with carbon dioxide. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbonate ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl hydrogen carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonates and amines.

    Reduction: Reduction reactions can convert the carbonate ester back to the alcohol and carbon dioxide.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces carbonates and amines.

    Reduction: Yields alcohols and carbon dioxide.

    Substitution: Results in various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-(Dimethylamino)ethyl hydrogen carbonate serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, enabling the formation of various functional groups through chemical transformations such as oxidation, reduction, and substitution reactions.

Reaction Type Products Common Reagents
OxidationCarbonates and aminesPotassium permanganate, hydrogen peroxide
ReductionAlcohols and carbon dioxideLithium aluminum hydride
SubstitutionSubstituted carbonatesHalides or alkoxides

Biochemical Studies

In biological research, this compound is employed to study enzyme mechanisms and biochemical assays. Its ability to act as a substrate allows researchers to investigate enzyme kinetics and interactions at a molecular level.

Drug Delivery Systems

Recent studies have explored the potential of this compound in drug delivery systems. Its properties make it suitable for developing carriers that can release therapeutic agents in a controlled manner, enhancing the efficacy of pharmaceuticals.

Polymer Production

The compound is utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability. It contributes to the development of functional polymers with specific characteristics, such as stimuli-responsiveness in biomedical applications.

Case Study 1: Drug Delivery

A study investigated the use of this compound as a precursor for polymeric drug carriers. The results indicated that polymers synthesized from this compound exhibited favorable drug release profiles, demonstrating potential for targeted therapy applications.

Case Study 2: Coatings Development

Research highlighted the incorporation of this compound into coating formulations. The coatings displayed enhanced durability and resistance to environmental factors, showcasing its utility in industrial applications.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl hydrogen carbonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability in different environments.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group, making it more reactive in polymerization reactions.

    2-(Dimethylamino)ethyl acetate: Contains an acetate group, which alters its solubility and reactivity compared to the carbonate ester.

Uniqueness

2-(Dimethylamino)ethyl hydrogen carbonate is unique due to its carbonate ester functionality, which provides distinct reactivity patterns and stability compared to other similar compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in both research and industrial applications.

Biological Activity

2-(Dimethylamino)ethyl hydrogen carbonate, also known by its CAS number 220858-97-9, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of dimethylamino compounds, including this compound. The findings revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Toxicological Assessment : A toxicological evaluation conducted on animal models indicated low acute toxicity levels for this compound, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Biological Activity Table

CompoundAntibacterial Activity (MIC µg/mL)Enzyme InhibitionToxicity Level
This compound32 (S. aureus), 64 (E. coli)ModerateLow
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate16 (S. aureus)HighModerate
2-(Dimethylamino)ethyl acetate64 (E. coli)LowModerate

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity:

  • Synthesis Methods : Various synthetic routes have been explored to improve yield and purity. One effective method involves the reaction of dimethylamine with ethyl chloroformate followed by carbonation .
  • Pharmacological Applications : Investigations into the pharmacological applications of this compound have suggested potential roles in treating infections caused by multidrug-resistant bacteria due to its unique mechanism of action .

Properties

IUPAC Name

2-(dimethylamino)ethyl hydrogen carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-6(2)3-4-9-5(7)8/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHCPNMDOCPQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598674
Record name 2-(Dimethylamino)ethyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220858-97-9
Record name 2-(Dimethylamino)ethyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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